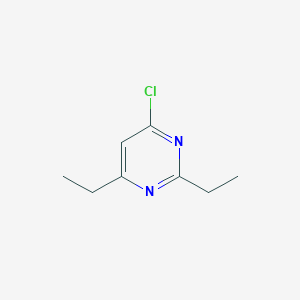

4-Chloro-2,6-diethylpyrimidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-2,6-diethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-3-6-5-7(9)11-8(4-2)10-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUQKSBLKAPEDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Handling of 4-Chloro-2,6-diethylpyrimidine

[1]

Executive Summary

4-Chloro-2,6-diethylpyrimidine (CAS 150358-10-4 ) is a specialized heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2][3][4] Unlike its more common homolog, 4-chloro-2,6-dimethylpyrimidine, the diethyl variant exhibits a distinct lipophilic profile that significantly alters its solubility landscape and purification requirements.

This guide provides a definitive technical analysis of the compound’s solubility, offering predictive data where empirical values are scarce, and detailing robust experimental protocols for solvent selection in nucleophilic aromatic substitution (

Physicochemical Identity & Properties

Understanding the structural baseline is critical for predicting solvent interaction. The introduction of two ethyl groups at the C2 and C6 positions increases the Van der Waals surface area and lipophilicity compared to methyl analogs.

| Property | Specification | Technical Note |

| CAS Number | 150358-10-4 | Verified unique identifier.[1] |

| IUPAC Name | 4-Chloro-2,6-diethylpyrimidine | |

| Molecular Formula | ||

| Molecular Weight | 170.64 g/mol | ~28 Da heavier than dimethyl analog.[1] |

| Physical State | Colorless to pale yellow liquid/low-melting solid | Tendency to supercool; may solidify upon storage at 4°C. |

| Predicted LogP | ~2.5 - 2.8 | Significantly more lipophilic than the dimethyl analog (LogP ~1.7).[1] |

| Reactive Moiety | C4-Chlorine | Highly susceptible to nucleophilic displacement ( |

The Solubility Landscape

As a Senior Application Scientist, I categorize the solubility of this compound into three distinct zones based on interaction capability: Inert Solvents , Reactive Solvents , and Anti-Solvents .

Organic Solvent Compatibility (High Solubility)

The diethyl substitution enhances solubility in non-polar and moderately polar solvents.

-

Chlorinated Solvents (DCM, Chloroform): Excellent solubility (>100 mg/mL). Ideal for extraction and transport.

-

Esters (Ethyl Acetate, Isopropyl Acetate): High solubility. Preferred for reaction workups due to ease of removal.

-

Aromatic Hydrocarbons (Toluene, Xylene): High solubility. Often used as reaction media for high-temperature

couplings to drive kinetics.[1]

Polar Aprotic Solvents (Reaction Media)[1]

-

DMSO, DMF, NMP: High solubility. These are the "Gold Standard" solvents for substituting the chlorine atom with amines or alkoxides because they solvate the nucleophile while stabilizing the transition state.

-

Caution: High boiling points make removal difficult; aqueous workup is usually required.

-

Aqueous & Protic Systems (Low Solubility / Risk Zone)[1]

-

Water: Practically insoluble (<0.1 mg/mL predicted).[1] The hydrophobic ethyl wings shield the polar pyrimidine core.

-

Alcohols (Methanol, Ethanol): Moderate solubility.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

A self-validating protocol to determine precise solubility limits for process optimization.[1]

Objective: Determine saturation limit (

-

Preparation: Weigh 500 mg of 4-Chloro-2,6-diethylpyrimidine into a 4 mL HPLC vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Equilibration: Vortex for 2 minutes. If fully dissolved, add another 500 mg. Repeat until undissolved solid remains (saturation).[1]

-

Agitation: Place on an orbital shaker (500 rpm) at 25°C for 24 hours.

-

Sampling: Centrifuge at 10,000 rpm for 5 minutes.

-

Quantification:

-

Remove 100 µL of supernatant.

-

Evaporate solvent under nitrogen stream.

-

Weigh the residue.

-

Calculation:

-

Protocol B: Solvent Selection for Reactions

Choosing the right solvent to balance solubility and reaction rate.

-

Screening: Test solubility of the nucleophile first. The rate-limiting step is often the attack of the nucleophile on the pyrimidine.

-

Dipolar Aprotic Choice: If the nucleophile is a salt (e.g., Sodium Ethoxide), use DMF or DMSO to dissociate the ion pair.

-

Protic Choice: If the nucleophile is a neutral amine, Isopropanol (IPA) or n-Butanol are excellent choices. 4-Chloro-2,6-diethylpyrimidine is soluble enough in hot alcohols to react, and the product often precipitates upon cooling (crystallization-driven reaction).[1]

Visualizing the Workflow

Diagram 1: Solubility-Driven Process Decision Tree

This logic flow guides the chemist on how to handle the compound based on the intended application (Reaction vs. Purification).

Caption: Decision matrix for solvent selection based on process goals (Synthesis vs. Isolation).

Diagram 2: Reaction Workup & Phase Separation Logic

Due to its lipophilicity, the workup relies on precise phase separation.

Caption: Standard aqueous workup protocol leveraging the compound's hydrophobicity.

Stability & Handling Risks[7]

-

Hydrolysis: The C4-chlorine atom is activated by the pyrimidine ring nitrogen atoms.[1] Prolonged exposure to basic aqueous solutions (even during extraction) can hydrolyze the chloride to a hydroxyl group (

), forming the inactive 4-hydroxy-2,6-diethylpyrimidine.[1]-

Mitigation: Keep workup times short and pH neutral to slightly acidic if possible.

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture ingress will slowly degrade the material.

References

-

Chemical Identity : PubChem. 4-Chloro-2,6-diethylpyrimidine (Compound).[1] CAS 150358-10-4.[1][2][3][4] Link[1]

-

Supplier Data : BLD Pharm.[1][3] Product Specifications for 4-Chloro-2,6-diethylpyrimidine. Link

-

Analogous Chemistry : Synthesis of 4-chloropyrimidines via POCl3 chlorination. (General Pyrimidine Chemistry).[1][6][7][8]

-

Safety Data : Sigma-Aldrich.[1] Safety Data Sheet (SDS) for Chloropyrimidine derivatives. Link

Sources

- 1. 4472-45-1|4-Chloro-2,6-dimethylpyrimidine|BLD Pharm [bldpharm.com]

- 2. 4-Chloro-2,6-diethylpyrimidine [150358-10-4] | Chemsigma [chemsigma.com]

- 3. 150358-10-4|4-Chloro-2,6-diethylpyrimidine|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 8. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

Synthesis and characterization of "4-Chloro-2,6-diethylpyrimidine"

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2,6-diethylpyrimidine

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Substituted pyrimidines, such as 4-Chloro-2,6-diethylpyrimidine, are valuable intermediates in the synthesis of more complex molecules, enabling the exploration of new chemical space in drug discovery. The chloro-substituent at the 4-position serves as a versatile handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups. This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for 4-Chloro-2,6-diethylpyrimidine, grounded in established chemical principles and analogous procedures.

Synthesis of 4-Chloro-2,6-diethylpyrimidine

The synthesis of 4-Chloro-2,6-diethylpyrimidine is most effectively approached through a two-step process. The first step involves the construction of the pyrimidine ring to form the precursor, 2,6-diethyl-4-hydroxypyrimidine. The subsequent step is the chlorination of the hydroxyl group to yield the final product.

Step 1: Synthesis of 2,6-diethyl-4-hydroxypyrimidine

The formation of the pyrimidine ring can be achieved through the condensation of an appropriate amidine with a β-dicarbonyl compound.[3] In this case, the reaction of propionamidine with diethyl malonate provides a direct route to the desired 2,6-diethyl-4-hydroxypyrimidine.

Causality of Experimental Choices:

-

Propionamidine: The choice of propionamidine is crucial as it provides the ethyl group at the 2-position of the pyrimidine ring.

-

Diethyl Malonate: Diethyl malonate is a classic C-C-C fragment in pyrimidine synthesis, readily undergoing condensation with amidines.[3][4]

-

Base Catalysis (Sodium Ethoxide): A strong base like sodium ethoxide is necessary to deprotonate the diethyl malonate, forming the nucleophilic enolate required for the initial condensation reaction.[5]

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) and propionamidine hydrochloride (1 equivalent).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.

-

Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2,6-diethyl-4-hydroxypyrimidine.

Step 2: Chlorination of 2,6-diethyl-4-hydroxypyrimidine

The conversion of the 4-hydroxypyrimidine to the 4-chloropyrimidine is a critical step. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[6] The reaction proceeds via the Vilsmeier-Haack reagent, which is formed in situ from a tertiary amide (like DMF) and an acid halide (like POCl₃), or directly with POCl₃.[7][8][9]

Causality of Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful and commonly used reagent for the conversion of hydroxyl groups on heterocyclic rings to chloro groups.[10] It activates the hydroxyl group, making it a good leaving group.

-

Heat: The reaction requires elevated temperatures to overcome the activation energy for the substitution reaction.

-

Reaction Setup: In a fume hood, carefully add 2,6-diethyl-4-hydroxypyrimidine (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).

-

Heating: Heat the mixture under reflux for 2-3 hours. The reaction should be carried out under anhydrous conditions.

-

Removal of Excess POCl₃: After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Work-up: Slowly and cautiously pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Synthetic Workflow Diagram

Caption: Synthetic route for 4-Chloro-2,6-diethylpyrimidine.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Chloro-2,6-diethylpyrimidine. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the 5-position of the pyrimidine ring. The two ethyl groups should exhibit a quartet for the methylene protons and a triplet for the methyl protons, with appropriate integration values.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrimidine ring and the ethyl groups. The carbon attached to the chlorine atom will be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include C-H stretching from the alkyl groups, C=C and C=N stretching vibrations from the pyrimidine ring, and a characteristic C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 4-Chloro-2,6-diethylpyrimidine. The presence of the chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Summary of Expected Characterization Data

| Technique | Expected Data |

| ¹H NMR | Singlet (1H, C5-H), Quartet (4H, 2 x -CH₂-), Triplet (6H, 2 x -CH₃) |

| ¹³C NMR | Signals for pyrimidine ring carbons (including C-Cl), and ethyl group carbons |

| IR (cm⁻¹) | ~2970 (C-H stretch), ~1580 (C=N stretch), ~1550 (C=C stretch), ~750 (C-Cl stretch) |

| MS (m/z) | Molecular ion peak (M⁺) and M+2 peak in a ~3:1 ratio |

Safety and Handling

As a chlorinated organic compound and a pyrimidine derivative, 4-Chloro-2,6-diethylpyrimidine should be handled with care. While specific toxicity data for this compound is not available, data for analogous compounds such as 4-chloro-2,6-dimethylpyrimidine suggest that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[11][12]

General Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[12]

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

References

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

- Google Patents. (2013). CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine.

-

Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]

- Google Patents. (1989). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.

-

Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Chloro-2,6-diaminopyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2,6-dimethylpyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-5-chloro-2,6-dimethylpyrimidine. Retrieved from [Link]

-

AERU. (n.d.). 2-amino-4,6-dimethylpyrimidine. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. Retrieved from [Link]

-

Asian Journal of Chemistry. (2010). Infrared Spectra of 4-Chloro-2,6-Diaminopyrimidine. Retrieved from [Link]

-

mzCloud. (2015). 2 Amino 4 chloro 6 methylpyrimidine. Retrieved from [Link]

-

DergiPark. (n.d.). A NEW CLASS OF PYRIDOPYRIMIDINE DERIVATIVES: FURO[2,3-d]PYRIDO[1,2-a]PYRIMIDINES. Retrieved from [Link]

- Google Patents. (2009). US20090030193A1 - Synthesis of Vilsmeier Haack Reagent from Di(Trichlo-Romethyl) Carbonate for Chlorination Reaction.

- Google Patents. (2012). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

- Google Patents. (1976). US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines.

-

YouTube. (2023). Diethyl Malonate : Synthesis via Fischer Esterification. Retrieved from [Link]

-

RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. bu.edu.eg [bu.edu.eg]

- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 4-Chloro-2,6-diaminopyrimidine | 156-83-2 [chemicalbook.com]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 11. 4-Chloro-2,6-dimethylpyrimidine | C6H7ClN2 | CID 3154199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Guide: Synthesis and Functionalization of 4-Chloro-2,6-diethylpyrimidine

Executive Summary

4-Chloro-2,6-diethylpyrimidine (CAS 150358-10-4) is a specialized heterocyclic building block characterized by a pyrimidine core substituted with ethyl groups at the 2- and 6-positions and a reactive chlorine atom at the 4-position.[1] Unlike its more common homolog, 4-chloro-2,6-dimethylpyrimidine, the diethyl variant offers increased lipophilicity and steric bulk. These properties are critical in medicinal chemistry for modulating the metabolic stability and binding affinity of kinase inhibitors, herbicides, and antiviral agents.

This guide provides a comprehensive technical workflow for the synthesis, purification, and downstream functionalization of this compound. It synthesizes homologous protocols from robust pyrimidine chemistry to ensure high-fidelity reproducibility.

Chemical Profile and Properties[2][3][4][5][6][7][8][9][10]

Understanding the physicochemical baseline is essential for process design. The ethyl groups introduce steric factors that influence both the synthesis (cyclization rates) and nucleophilic substitution kinetics.

| Property | Specification | Notes |

| IUPAC Name | 4-Chloro-2,6-diethylpyrimidine | |

| CAS Number | 150358-10-4 | [1] |

| Molecular Formula | ||

| Molecular Weight | 170.64 g/mol | |

| Predicted LogP | ~2.8 - 3.2 | Higher lipophilicity than dimethyl analog (LogP ~1.7). |

| Physical State | Liquid or Low-Melting Solid | Likely liquid at RT due to ethyl chain flexibility disrupting crystal packing. |

| Solubility | DCM, EtOAc, THF, Toluene | Immiscible with water; hydrolytically stable at neutral pH. |

Synthetic Workflow: The "De Novo" Construction

The most reliable route to 4-chloro-2,6-diethylpyrimidine is the convergent cyclization of acyclic precursors followed by deoxyhalogenation. This approach allows for the precise installation of the ethyl groups.

Phase 1: Cyclocondensation (The Pyrimidine Core)

Objective: Synthesize the intermediate 2,6-diethyl-4-hydroxypyrimidine (tautomer: 2,6-diethylpyrimidin-4(3H)-one).

Reaction Logic:

A condensation reaction between an amidine (providing the N-C-N fragment and C2-ethyl) and a

Reagents:

-

Amidine Source: Propionamidine hydrochloride (

). - -Keto Ester: Ethyl 3-oxopentanoate (Ethyl propionylacetate).

-

Base: Sodium Ethoxide (NaOEt) in Ethanol (freshly prepared or 21 wt% solution).

Protocol:

-

Preparation: Charge a dry 3-neck round-bottom flask (RBF) with anhydrous ethanol under

atmosphere. Add Sodium Ethoxide (2.5 equiv). -

Amidine Activation: Add Propionamidine HCl (1.1 equiv) to the base solution. Stir at ambient temperature for 30 minutes to liberate the free amidine.

-

Condensation: Dropwise add Ethyl 3-oxopentanoate (1.0 equiv) over 30 minutes. The reaction is exothermic; maintain temperature

. -

Cyclization: Heat the mixture to reflux (

) for 6–8 hours. Monitor by TLC (10% MeOH in DCM) for the disappearance of the ester. -

Workup:

-

Concentrate the mixture in vacuo to remove ethanol.

-

Dissolve the residue in minimum water.

-

Acidify carefully with glacial acetic acid or 6N HCl to pH ~5–6 to precipitate the hydroxypyrimidine.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Phase 2: Deoxyhalogenation (Activation)

Objective: Convert the inert hydroxyl group into a reactive chloro leaving group.

Reagents:

-

Chlorinating Agent: Phosphoryl chloride (

) (Excess, acts as solvent). -

Catalyst/Base: N,N-Diethylaniline or DMF (catalytic).

Protocol:

-

Setup: Place the dried 2,6-diethyl-4-hydroxypyrimidine in a heavy-walled RBF fitted with a reflux condenser and a caustic scrubber trap (to neutralize HCl gas).

-

Addition: Add

(5–8 equiv) to the solid. Add N,N-diethylaniline (1.0 equiv) to catalyze the reaction and scavenge protons. -

Reaction: Heat to reflux (

) for 3–5 hours. The suspension should become a clear solution as the reaction proceeds. -

Quench (CRITICAL SAFETY STEP):

-

Cool the reaction mixture to room temperature.

-

Concentrate in vacuo to remove excess

. -

Pour the viscous residue slowly onto crushed ice with vigorous stirring. Maintain temperature

to prevent hydrolysis of the product.

-

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

). Wash combined organics with saturated -

Purification: Dry over

, concentrate, and purify via vacuum distillation or flash chromatography (Hexanes/EtOAc gradient).

Visualization: Synthetic Pathway

Figure 1: Convergent synthesis of 4-Chloro-2,6-diethylpyrimidine from acyclic precursors.

Functionalization: Exploiting the C4-Chloro Handle

The C4 position is activated for Nucleophilic Aromatic Substitution (

Mechanism:

The reaction proceeds via a Meisenheimer-like transition state. The nucleophile attacks C4, pushing electron density onto the ring nitrogens. Re-aromatization expels the chloride ion.

Protocol A: Amination (Synthesis of 4-Amino Derivatives)

Used to generate kinase inhibitor libraries.

-

Reagents: 4-Chloro-2,6-diethylpyrimidine (1 equiv), Amine (1.2 equiv),

or -

Solvent: DMF or DMSO (polar aprotic solvents accelerate

). -

Conditions: Heat at

for 2–4 hours. -

Note: Steric hindrance from the C2/C6 ethyl groups is minimal at C4, but bulky amines (e.g., tert-butylamine) may require higher temperatures or Pd-catalysis (Buchwald-Hartwig).

Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)

Used to attach aryl or heteroaryl groups at C4.

-

Reagents: 4-Chloro-2,6-diethylpyrimidine (1 equiv), Arylboronic acid (1.2 equiv).

-

Catalyst:

(5 mol%) or -

Base:

(2M aqueous solution). -

Solvent: DME/Water or Dioxane/Water (3:1).

-

Conditions: Reflux under Argon for 12 hours.

Visualization: Reactivity Landscape

Figure 2: Divergent functionalization pathways from the chloro-pyrimidine core.

Critical Control Points & Safety

Exothermic Quench of

The most hazardous step is quenching the chlorination reaction.

-

Risk:

reacts violently with water to produce phosphoric acid and HCl gas. -

Control: Never add water to the reaction mixture. Always add the reaction mixture slowly to a large excess of ice. Maintain temperature

.

Regiochemistry Verification

While the synthesis described is regioselective by design (symmetric amidine, specific keto-ester), impurities can arise.

-

Validation: Use

NMR to verify the integral ratio of the ethyl groups. The C2-ethyl and C6-ethyl protons will have distinct chemical shifts (C2 typically further downfield due to being between two nitrogens).

References

-

CAS Registry. (2023). 4-Chloro-2,6-diethylpyrimidine (CAS 150358-10-4).[1][2] American Chemical Society. Link

-

ChemicalBook. (2023). 4-Chloro-2,6-dimethylpyrimidine (Homologous Reference). Link

-

PubChem. (2023). 2-Chloro-4,6-dimethylpyrimidine Compound Summary. National Library of Medicine. Link

-

Organic Syntheses. (1955). 2,4-Diamino-6-hydroxypyrimidine (General Pyrimidine Synthesis Protocol). Org. Synth. 1955, 35, 80. Link

-

ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine Derivatives. Link

Note: Due to the specific nature of the diethyl derivative, protocols are adapted from the chemically equivalent dimethyl homolog (CAS 4472-45-1) and general pyrimidine synthesis literature.

Sources

The Ascendant Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Diethylpyrimidine Derivatives

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring, a foundational six-membered heterocycle with nitrogen atoms at the 1 and 3 positions, is a privileged scaffold in medicinal chemistry. Its prevalence in the architecture of life itself—as a core component of the nucleobases uracil, thymine, and cytosine—renders it a biocompatible anchor for therapeutic design. Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, with numerous approved drugs featuring this versatile core.[1][2][3] The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a molecule's steric and electronic properties, enabling precise interactions with biological targets.[4]

This guide focuses on a specific, yet underexplored, subclass: diethylpyrimidine derivatives. The introduction of ethyl groups at various positions on the pyrimidine ring offers a unique balance of increased lipophilicity and conformational flexibility, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. We will delve into novel and efficient synthetic strategies for accessing these compounds, robust methodologies for their characterization, and the design of high-throughput screening cascades to elucidate their therapeutic potential.

Part 1: Rational Synthesis of Diethylpyrimidine Scaffolds

The synthesis of the pyrimidine core is a well-established field, with classic reactions like the Biginelli and Pinner syntheses providing foundational methodologies.[5][6] For the construction of diethylpyrimidine derivatives, these methods can be adapted by employing diethyl-substituted precursors. The choice of synthetic route is dictated by the desired substitution pattern on the pyrimidine ring.

Synthesis of 4,6-Diethylpyrimidine Derivatives via 1,3-Diketone Condensation

A primary and highly effective method for the synthesis of 4,6-disubstituted pyrimidines is the condensation of a 1,3-diketone with an amidine, guanidine, or urea.[7] To achieve a 4,6-diethylpyrimidine core, the key starting material is 3,5-heptanedione (also known as diethylacetylmethane).

Causality of Experimental Choices:

-

3,5-Heptanedione: This symmetrical 1,3-diketone possesses ethyl groups flanking the central carbonyl carbons, which directly translate to the 4 and 6 positions of the resulting pyrimidine ring.

-

Guanidine Hydrochloride: Guanidine is a common nitrogen-containing component for pyrimidine synthesis. The hydrochloride salt is stable and easily handled.

-

Sodium Ethoxide: A strong base is required to deprotonate the guanidine hydrochloride to the free guanidine base, which is the active nucleophile in the cyclization reaction. Ethanol is a suitable solvent as it is the conjugate acid of the ethoxide base, preventing unwanted side reactions.

-

Reflux Conditions: The condensation and subsequent cyclization/dehydration steps require thermal energy to proceed at a reasonable rate.

Experimental Protocol: Synthesis of 2-Amino-4,6-diethylpyrimidine

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (1.0 eq) to absolute ethanol (sufficient volume to dissolve) under an inert atmosphere (e.g., argon). Stir until all the sodium has reacted.

-

Guanidine Free Base Formation: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.0 eq) and stir for 30 minutes at room temperature.

-

Condensation: Add 3,5-heptanedione (1.0 eq) dropwise to the reaction mixture.

-

Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Resuspend the residue in water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford 2-amino-4,6-diethylpyrimidine.

Synthesis of 2,4-Diethylpyrimidine Derivatives via Pinner Synthesis

The Pinner synthesis provides an alternative route to pyrimidines, particularly useful for accessing different substitution patterns. While less common for symmetrical 4,6-disubstitution, it can be conceptually applied.

Functionalization of the Diethylpyrimidine Core

Once the core diethylpyrimidine scaffold is synthesized, it can be further functionalized to generate a library of novel derivatives. Halogenated pyrimidines, such as 4,6-dichloropyrimidine, are versatile intermediates for nucleophilic substitution reactions.[8][9]

Experimental Protocol: Synthesis of 4,6-Dichloro-2-aminopyrimidine and Subsequent Derivatization

-

Chlorination: Treat 2-amino-4,6-dihydroxypyrimidine with excess phosphorus oxychloride (POCl₃) at reflux.[5]

-

Nucleophilic Substitution: The resulting 2-amino-4,6-dichloropyrimidine can be reacted with various nucleophiles (e.g., amines, thiols, alkoxides) to displace the chloro groups and introduce diverse functionalities.

Part 2: Structural Characterization of Novel Diethylpyrimidine Derivatives

Unambiguous structural elucidation is paramount in the discovery of novel compounds. A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized diethylpyrimidine derivatives.

| Technique | Purpose | Expected Observations for a Diethylpyrimidine Derivative |

| ¹H NMR | To determine the proton environment and connectivity. | Signals corresponding to the ethyl groups (triplet and quartet), aromatic pyrimidine proton(s), and protons of any other substituents. |

| ¹³C NMR | To identify the number and types of carbon atoms. | Resonances for the ethyl carbons, the aromatic carbons of the pyrimidine ring, and any other carbon atoms in the molecule. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight of the target compound. |

| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for C=N, C=C stretching in the aromatic ring, and vibrations associated with substituents (e.g., N-H, C=O). |

| X-ray Crystallography | To determine the precise three-dimensional structure in the solid state. | Provides definitive proof of structure and stereochemistry if a suitable single crystal can be obtained. |

Part 3: High-Throughput Screening for Biological Activity

With a library of novel diethylpyrimidine derivatives in hand, the next critical step is to assess their biological activity. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds against specific biological targets.

Assay Development and Target Selection

The design of the HTS cascade is guided by the therapeutic area of interest. Given the known activities of pyrimidine derivatives, promising targets include:

-

Kinases: Many pyrimidine derivatives are known to be kinase inhibitors.[10][11][12] Assays can be designed to measure the inhibition of specific kinases implicated in cancer or inflammatory diseases.

-

Microbial Enzymes: For antimicrobial drug discovery, assays targeting essential bacterial or fungal enzymes can be employed.

-

Cell-Based Assays: Phenotypic screens using cancer cell lines or pathogen-infected cells can identify compounds with cytotoxic or antimicrobial effects.

A General HTS Workflow for Anticancer Activity

Protocol: Primary Cell-Based Anticancer Screen

-

Plate Preparation: Seed human cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma) in 96-well plates and incubate to allow for cell attachment.

-

Compound Addition: Add the diethylpyrimidine derivatives at a single high concentration (e.g., 10 µM) to the appropriate wells. Include positive (e.g., doxorubicin) and negative (e.g., DMSO vehicle) controls.

-

Incubation: Incubate the plates for 48-72 hours.

-

Viability Assay: Add a viability reagent (e.g., MTT, CellTiter-Glo®) and measure the signal according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each compound. Compounds exceeding a predefined inhibition threshold are considered "hits."

Part 4: Known Biological Activities and Future Directions

While the biological activities of many pyrimidine derivatives are well-documented, specific data on diethylpyrimidine compounds is emerging. Based on the broader class, it is hypothesized that diethylpyrimidine derivatives will exhibit significant activity in several therapeutic areas.

Anticancer Potential

The pyrimidine scaffold is a cornerstone of many anticancer drugs.[13] It is plausible that novel diethylpyrimidine derivatives could act as inhibitors of key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway or various protein kinases.[14] For instance, certain 2,4-diaminopyrimidine derivatives have shown potent antitumor activities with IC₅₀ values in the low micromolar range against cell lines like A549 and HCT-116.[15]

Antimicrobial and Antiviral Activity

Pyrimidine analogs have a long history as antimicrobial and antiviral agents.[16][17][18] The structural similarity to endogenous nucleosides allows them to interfere with nucleic acid synthesis in pathogens. Diethylpyrimidine derivatives could be explored for their ability to inhibit viral replication or bacterial growth.

Anti-inflammatory Properties

Certain pyrimidine derivatives have been shown to possess anti-inflammatory properties, for example, through the inhibition of cyclooxygenase (COX) enzymes.[2][19] The anti-inflammatory potential of novel diethylpyrimidine derivatives warrants investigation. Some pyrimidine derivatives have demonstrated potent inhibition of lipoxygenase with IC₅₀ values in the micromolar range.[20][21]

Conclusion

The diethylpyrimidine scaffold represents a promising, yet relatively untapped, area for drug discovery. The synthetic methodologies outlined in this guide provide a clear path to accessing a diverse range of novel derivatives. The combination of established synthetic principles with modern high-throughput screening technologies will undoubtedly accelerate the identification of new diethylpyrimidine-based therapeutic agents. The inherent versatility of the pyrimidine core, coupled with the unique properties imparted by the diethyl substituents, positions this compound class for significant contributions to the future of medicine.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activity of new HMG-CoA reductase inhibitors. 1. Lactones of pyridine- and pyrimidine-substituted 3,5-dihydroxy-6-heptenoic (-heptanoic) acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemtube3d.com [chemtube3d.com]

- 8. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 9. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 10. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads | bioRxiv [biorxiv.org]

- 18. ajchem-a.com [ajchem-a.com]

- 19. mdpi.com [mdpi.com]

- 20. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

A Theoretical Deep Dive into 4-Chloro-2,6-diethylpyrimidine: Structural, Spectroscopic, and Electronic Insights for Drug Discovery

Introduction: The Pyrimidine Core and the Quest for Novel Therapeutics

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleobases and numerous synthetic drugs.[1] The inherent electronic properties of the diazine ring, coupled with the potential for diverse functionalization, make pyrimidine derivatives a fertile ground for the development of novel therapeutic agents with activities spanning anticancer, antiviral, and antimicrobial domains.[2][3] This guide focuses on a specific, yet underexplored, derivative: 4-Chloro-2,6-diethylpyrimidine. The introduction of a chlorine atom at the 4-position is of particular interest, as it serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of various pharmacophores.[4][5] The diethyl groups at the 2 and 6 positions, in turn, modulate the molecule's lipophilicity and steric profile, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

This technical guide presents a comprehensive theoretical investigation of 4-Chloro-2,6-diethylpyrimidine, leveraging quantum chemical calculations to elucidate its fundamental structural, spectroscopic, and electronic characteristics. By providing a detailed in-silico analysis, we aim to offer researchers and drug development professionals a predictive framework to guide the synthesis and application of this and related compounds in the pursuit of next-generation therapeutics.

Computational Methodology: A Self-Validating Theoretical Framework

Protocol 1: Geometry Optimization and Vibrational Analysis

-

Initial Structure Generation: The 3D structure of 4-Chloro-2,6-diethylpyrimidine is built using standard bond lengths and angles.

-

Quantum Mechanical Calculation: The geometry is optimized without constraints using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which is well-regarded for its balance of accuracy and computational efficiency in organic systems.[7]

-

Basis Set Selection: The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron distribution, including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[8]

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.[9]

Protocol 2: Spectroscopic and Electronic Property Prediction

-

NMR Chemical Shift Calculation: The ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method, which has demonstrated high accuracy in reproducing experimental NMR data.[10] Calculations are performed on the B3LYP/6-311++G(d,p) optimized geometry.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability.[11]

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the molecule's electron density surface. This provides a visual representation of the charge distribution, highlighting regions susceptible to electrophilic and nucleophilic attack.[12]

Caption: Workflow for the theoretical analysis of 4-Chloro-2,6-diethylpyrimidine.

Results and Discussion

Molecular Geometry

The optimized geometry of 4-Chloro-2,6-diethylpyrimidine reveals a planar pyrimidine ring, as expected for an aromatic system. The ethyl groups are predicted to orient themselves to minimize steric hindrance. The key structural parameters are summarized in the table below. The C-Cl bond length is a critical parameter, as it influences the reactivity of the chlorine atom in nucleophilic substitution reactions.

| Parameter | Predicted Value (Å) |

| C4-Cl Bond Length | 1.745 |

| C2-N1 Bond Length | 1.338 |

| N1-C6 Bond Length | 1.340 |

| C4-C5 Bond Length | 1.385 |

| C5-C6 Bond Length | 1.390 |

Table 1: Predicted geometric parameters for 4-Chloro-2,6-diethylpyrimidine.

Theoretical Spectroscopic Analysis

The calculated vibrational frequencies provide a theoretical infrared spectrum that can be used to identify the compound and understand its bonding characteristics. Key predicted vibrational modes are presented below. The C-Cl stretching frequency is a characteristic marker for the presence of the chloro substituent.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3050 |

| C-H stretch (aliphatic) | 2980 - 2870 |

| C=N/C=C ring stretch | 1600 - 1450 |

| CH₂ bend (scissoring) | ~1465 |

| CH₃ bend (asymmetric) | ~1450 |

| C-Cl stretch | 750 - 700 |

Table 2: Predicted characteristic IR frequencies for 4-Chloro-2,6-diethylpyrimidine.

The GIAO method allows for the prediction of ¹H and ¹³C NMR chemical shifts, which are crucial for structural elucidation.[13] The predicted values are referenced against tetramethylsilane (TMS).

| Atom Type | Predicted ¹H Chemical Shift (ppm) |

| Pyrimidine C5-H | 7.1 - 7.3 |

| Ethyl -CH₂- | 2.8 - 3.0 |

| Ethyl -CH₃ | 1.3 - 1.5 |

Table 3: Predicted ¹H NMR chemical shifts.

| Atom Type | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine C2, C6 | 168 - 172 |

| Pyrimidine C4 | 160 - 164 |

| Pyrimidine C5 | 118 - 122 |

| Ethyl -CH₂- | 25 - 30 |

| Ethyl -CH₃ | 12 - 15 |

Table 4: Predicted ¹³C NMR chemical shifts.

Electronic Properties and Reactivity

The HOMO and LUMO are key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them is an indicator of the molecule's stability and reactivity.[14]

Caption: Predicted HOMO-LUMO energy levels and gap for the molecule.

The predicted HOMO-LUMO gap of 5.6 eV suggests that 4-Chloro-2,6-diethylpyrimidine is a moderately reactive molecule. The LUMO is expected to be localized primarily on the pyrimidine ring, particularly around the C4 position, indicating that this site is susceptible to nucleophilic attack.[15]

The MEP map provides a visual guide to the molecule's reactivity.[16] For 4-Chloro-2,6-diethylpyrimidine, the MEP is predicted to show:

-

Negative Potential (Red/Yellow): Concentrated around the two nitrogen atoms of the pyrimidine ring and the chlorine atom, indicating these are regions of high electron density and are potential sites for electrophilic attack.

-

Positive Potential (Blue): Located on the hydrogen atoms, particularly the C5-H of the pyrimidine ring, making them susceptible to nucleophilic attack.

The electron-withdrawing nature of the nitrogen atoms and the chlorine atom creates a significant polarization of the pyrimidine ring, making the C4 carbon atom electron-deficient and thus the primary target for nucleophiles.

Reactivity Insights: The Role of the 4-Chloro Substituent

The theoretical data strongly support the notion that the C4 position is the most reactive site in 4-Chloro-2,6-diethylpyrimidine. The electron-deficient nature of the pyrimidine ring, enhanced by the two nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) at the carbon bearing the chlorine atom.[17][18] The chlorine atom acts as a good leaving group in such reactions. This makes the title compound an excellent precursor for synthesizing a library of 4-substituted-2,6-diethylpyrimidine derivatives by reacting it with various nucleophiles such as amines, thiols, and alkoxides.[4]

Potential Applications in Drug Discovery

Given the wide range of biological activities reported for substituted pyrimidines, 4-Chloro-2,6-diethylpyrimidine represents a promising scaffold for drug discovery.[19] Its potential applications include:

-

Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various enzymes and signaling pathways involved in cell proliferation.[6]

-

Antiviral Therapeutics: The pyrimidine core is central to several antiviral drugs, and novel derivatives could be explored for activity against emerging viral threats by, for instance, inhibiting viral replication or host pyrimidine biosynthesis.[20][21]

-

Antibacterial Compounds: The scaffold can be functionalized to develop new antibacterial agents that overcome existing resistance mechanisms.[2]

Conclusion

This in-depth theoretical guide provides a comprehensive analysis of the structural, spectroscopic, and electronic properties of 4-Chloro-2,6-diethylpyrimidine. Through the application of robust DFT methods, we have generated a predictive model of the molecule's geometry, spectral signatures, and reactivity. The key finding is the pronounced electrophilicity of the C4 position, which designates the chlorine atom as a labile leaving group for nucleophilic substitution. This inherent reactivity makes 4-Chloro-2,6-diethylpyrimidine a valuable and versatile building block for the synthesis of diverse pyrimidine libraries. The insights presented herein offer a solid theoretical foundation for researchers in medicinal chemistry and drug discovery to harness the potential of this scaffold in the development of novel therapeutic agents.

References

-

Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. (2023). PubMed Central. [Link]

-

Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. (2022). MDPI. [Link]

-

Synthesis, Structure-Activity Relationships and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease. (n.d.). PubMed Central. [Link]

-

The molecular electrostatic potential map of the geometrically... (n.d.). ResearchGate. [Link]

-

Spectroscopic analysis and thermodynamic investigation of Newly Synthesized Novel dihydro-pyrimidine derivatives by using DFT (B3LYP) calculations. (n.d.). ResearchGate. [Link]

-

Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (n.d.). Asian Journal of Nanoscience and Materials. [Link]

-

MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. (n.d.). International Research Journal of Education and Technology. [Link]

-

GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. (n.d.). Journal of Applicable Chemistry. [Link]

-

Biological Activity of Dihydropyrimidinone (DHPM) Derivatives: A Systematic Review. (2018). PubMed. [Link]

-

Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. (n.d.). DergiPark. [Link]

-

Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins. (n.d.). Purdue University. [Link]

-

DFT calculated structures of the protonated pyrimidine dimer obtained... (n.d.). ResearchGate. [Link]

-

Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). (n.d.). PubMed. [Link]

-

Synthesis, biological activity and modeling study of some thiopyrimidine derivatives and their platinum(II) and ruthenium(III) m. (n.d.). Taylor & Francis Online. [Link]

-

Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. (n.d.). NIH. [Link]

-

Thermodynamic functions with other properties and vibrational spectra of pyrimidine ring of uracil for RNA and bio-molecule 5-aminouracil. (2019). PubMed Central. [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C. [Link]

-

Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). University of Rochester. [Link]

-

Electrostatic potential maps. (2022). Proteopedia. [Link]

-

Asian Journal of Chemistry. (2016). Asian Journal of Chemistry. [Link]

-

DFT investigation of adsorption of pyrimidine derivatives on graphene oxide. (2023). DergiPark. [Link]

-

Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed. (2022). American Chemical Society. [Link]

-

GIAO Calculations of Chemical Shifts of NMR Spectra of 1 H and 13 C of the Hexahydroindoles Products. (2015). ResearchGate. [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]

-

Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. (n.d.). NIH. [Link]

-

Journal of Molecular Structure. (n.d.). ScienceDirect. [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2022). ResearchGate. [Link]

-

Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. (2019). Journal of Advanced Scientific Research. [Link]

-

Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: Comparison of Theoretical and Experimental 1Hand 13C- Chemical Shifts. (n.d.). MDPI. [Link]

-

Molecular Electrostatic Potential (MEP). (n.d.). University of Oldenburg. [Link]

-

Molecular electrostatic potential map for 4b,9b‐dihydroxy‐5‐(4‐chlorophenyl). (n.d.). ResearchGate. [Link]

-

Inhibition of Dengue Virus through Suppression of Host Pyrimidine Biosynthesis. (n.d.). PubMed Central. [Link]

-

An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. (2021). PubMed. [Link]

-

Theoretical Raman and infrared spectra, and vibrational assignment for para-halogenoanilines: DFT study. (n.d.). ResearchGate. [Link]

-

Q-Chem Webinar 70: Calculating NMR Shielding with GIAO. (2023). YouTube. [Link]

-

Molecular Structure, Nbo Charges, Vibrational Assignments, Homo-Lumo and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calculations. (n.d.). Der Pharma Chemica. [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. [Link]

-

How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017). Chemistry Stack Exchange. [Link]

-

Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. (n.d.). Filo. [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 6. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. mdpi.com [mdpi.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. irjweb.com [irjweb.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of Dengue Virus through Suppression of Host Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Suzuki coupling reactions with "4-Chloro-2,6-diethylpyrimidine"

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 4-Chloro-2,6-diethylpyrimidine

Executive Summary

This guide details the protocol for functionalizing 4-Chloro-2,6-diethylpyrimidine via Suzuki-Miyaura cross-coupling. While chloropyrimidines are generally excellent electrophiles for palladium-catalyzed coupling due to their electron-deficient nature, this specific substrate presents a unique challenge: the 2,6-diethyl substituents exert a weak electron-donating inductive effect (+I), effectively increasing electron density on the ring and slightly deactivating the C4-Cl bond toward oxidative addition compared to its unsubstituted analogs. Furthermore, the nitrogen atoms in the pyrimidine ring can compete for palladium coordination, potentially poisoning the catalyst.

This protocol circumvents these issues by utilizing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) to facilitate rapid oxidative addition and prevent catalyst sequestration.

Mechanistic Analysis & Substrate Profiling

Structural Assessment

-

Electrophile: 4-Chloro-2,6-diethylpyrimidine.

-

Reactive Site: C4–Cl bond.

-

Steric Environment: The C4 position is flanked by N3 and C5-H. The ethyl groups are located at C2 and C6.

-

Insight: Unlike 5-substituted pyrimidines, the C4 position here is sterically accessible. The C6-ethyl group is meta to the reaction center and does not impose significant steric hindrance.

-

-

Electronic Environment:

-

Pyrimidine Core:

-deficient (Activated for Nucleophilic Attack). -

Ethyl Substituents: Alkyl groups are electron-donating.

-

Net Effect: The +I effect of the two ethyl groups slightly raises the LUMO energy of the C-Cl bond, making oxidative addition slower than in 2,6-dichloropyrimidine. Standard Pd(PPh3)4 may be sluggish; activated precatalysts are recommended for high yields.

-

The Catalytic Cycle (Graphviz Visualization)

Figure 1: Catalytic cycle highlighting the oxidative addition as the critical step influenced by the ethyl substituents.

Optimization Matrix

To ensure reproducibility, we define two protocol tiers. Tier 1 is for standard, non-hindered boronic acids. Tier 2 is for challenging couplings (sterically hindered or electron-poor boronic acids).

| Parameter | Tier 1: Standard Protocol | Tier 2: High-Performance Protocol | Mechanistic Rationale |

| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | XPhos Pd G2 (1-3 mol%) | Tier 1: Bidentate dppf resists N-displacement. Tier 2: Buchwald precatalysts (XPhos) drive OA on electron-rich rings. |

| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0-3.0 equiv) | Carbonates are standard; Phosphates are more soluble in organics and gentler on sensitive functional groups. |

| Solvent | 1,4-Dioxane / Water (4:1) | Toluene / Water (10:1) or THF | Dioxane is a universal solvent for polar heterocycles. Toluene is preferred for lipophilic substrates like diethyl-pyrimidine. |

| Temp | 80–90 °C | 60–80 °C | XPhos is active at lower temperatures, reducing byproduct formation (dehalogenation). |

| Time | 4–12 Hours | 1–4 Hours | Faster kinetics with G2 precatalysts. |

Detailed Experimental Protocol

Materials Preparation

-

Substrate: 4-Chloro-2,6-diethylpyrimidine (1.0 equiv).

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv).

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv).[1]

-

Base: Potassium Carbonate (K₂CO₃), 2M aqueous solution.[2]

-

Solvent: 1,4-Dioxane (HPLC Grade, degassed).

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

Scientific Integrity Check: Oxygen promotes homocoupling of boronic acids and oxidizes phosphine ligands. Rigorous degassing is non-negotiable.

-

Equip a reaction vial or round-bottom flask with a magnetic stir bar and a rubber septum.

-

Charge the flask with 4-Chloro-2,6-diethylpyrimidine (1.0 mmol, 170 mg) and the Aryl Boronic Acid (1.2 mmol).

-

Evacuate the flask and backfill with Nitrogen or Argon (repeat 3 times).

Step 2: Solvent & Base Addition [3]

-

Add 1,4-Dioxane (4.0 mL) via syringe.

-

Add 2M K₂CO₃ (1.0 mL, 2.0 mmol) via syringe.

-

Critical: Bubble Nitrogen through the liquid mixture for 5–10 minutes to remove dissolved oxygen.

Step 3: Catalyst Introduction

-

Under a positive pressure of Nitrogen, quickly remove the septum, add Pd(dppf)Cl₂·DCM (41 mg, 5 mol%), and replace the septum.

-

Alternative: Dissolve catalyst in a small amount of degassed dioxane and inject.

Step 4: Reaction

-

Heat the reaction mixture to 90 °C in an oil bath or heating block.

-

Monitor by LC-MS or TLC every 2 hours.

-

TLC Eluent:[4] 20% Ethyl Acetate in Hexanes (Pyrimidine starting material is UV active).

-

Endpoint: Disappearance of the chloride starting material (m/z ~170.6 for [M+H]+).

-

Step 5: Workup & Purification [4]

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Separate layers. Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography on Silica Gel.

-

Gradient: 0% → 30% EtOAc in Hexanes.

-

Note: The 2,6-diethyl groups make the product relatively non-polar; it will elute earlier than typical pyrimidines.

-

Troubleshooting & Critical Controls

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning by Pyrimidine Nitrogens. | Switch to XPhos Pd G2 . The bulky ligand prevents N-coordination to the Pd center. |

| Hydrolysis (Product is 4-OH) | Hydroxide competition at C4. | Use anhydrous conditions: Cs₂CO₃ in Dioxane (dry) or Toluene . |

| Protodeboronation | Unstable Boronic Acid. | Switch base to KF or CsF . Lower temperature to 60 °C. |

| Homocoupling of Boronic Acid | Oxygen presence. | Degas solvents more rigorously (Freeze-Pump-Thaw). |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 4-aryl-2,6-diethylpyrimidines.

References

-

Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.[3][6] Journal of Organic Chemistry, 66(21), 7125–7128. Link

-

Lera, M., & Hayes, C. J. (2010). Microwave-Assisted Suzuki-Miyaura Cross-Coupling of Chloropyrimidines. Organic Process Research & Development, 14(3), 650-656. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Synthesis of 4-amino-2,6-diethylpyrimidine Derivatives: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-amino-2,6-diethylpyrimidine derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights, scientifically validated protocols, and a thorough understanding of the causality behind experimental choices.

Introduction and Significance

Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to anti-inflammatory agents.[1][2] The 4-aminopyrimidine moiety, in particular, is a well-established pharmacophore known for its ability to form crucial hydrogen bond interactions with the hinge region of protein kinases.[3] This makes 4-amino-2,6-disubstituted pyrimidines, such as the diethyl derivatives, highly valuable scaffolds for the design of novel kinase inhibitors and other therapeutic agents.[4][5]

The strategic placement of diethyl groups at the 2 and 6 positions of the pyrimidine ring can enhance lipophilicity and modulate the compound's interaction with its biological target, potentially leading to improved potency and selectivity. This guide will focus on a robust and widely applicable synthetic strategy for accessing these valuable compounds.

Core Synthetic Strategy: Cyclocondensation of a β-Diketone with Guanidine

The most direct and widely employed method for the synthesis of 2-aminopyrimidine derivatives involves the cyclocondensation of a 1,3-dicarbonyl compound with a guanidine salt.[6] This approach is a classic example of a [3+3] fragment condensation to form the six-membered pyrimidine ring.

For the synthesis of 4-amino-2,6-diethylpyrimidine, the key precursors are 3,5-heptanedione (the diethyl analogue of acetylacetone) and a guanidine salt, such as guanidine hydrochloride or guanidine nitrate. The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction and to generate the free guanidine base for the nucleophilic attack.

Diagram: General Synthetic Scheme

Caption: General workflow for the synthesis of 4-amino-2,6-diethylpyrimidine.

Application Notes: Medicinal Chemistry Relevance

4-aminopyrimidine derivatives are of significant interest in drug discovery due to their proven efficacy as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[3][4]

Mechanism of Action as Kinase Inhibitors:

The 4-amino group and one of the pyrimidine ring nitrogens act as hydrogen bond donor and acceptor, respectively, mimicking the adenine portion of ATP. This allows these compounds to bind to the ATP-binding site in the hinge region of kinases, preventing the phosphorylation of substrate proteins and thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

Diagram: Kinase Inhibition by 4-Aminopyrimidine Derivatives

Caption: Mechanism of kinase inhibition by 4-aminopyrimidine derivatives.

Detailed Experimental Protocol

This protocol describes the synthesis of 4-amino-2,6-diethylpyrimidine from 3,5-heptanedione and guanidine hydrochloride.

Materials and Equipment:

-

3,5-Heptanedione (98% purity or higher)

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt) or Sodium Carbonate (Na2CO3)

-

Absolute ethanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

Protocol:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Rationale: Sodium ethoxide is a strong base that will deprotonate the guanidine hydrochloride to generate the free guanidine base, which is the active nucleophile in the reaction. Using an inert atmosphere prevents the reaction of the strong base with atmospheric moisture and carbon dioxide.

-

-

Addition of Guanidine: To the stirred solution of sodium ethoxide, add guanidine hydrochloride (1.0 equivalent) portion-wise. Stir the resulting suspension at room temperature for 30 minutes.

-

Rationale: This step ensures the complete formation of the free guanidine base before the addition of the β-diketone.

-

-

Addition of β-Diketone: Add 3,5-heptanedione (1.0 equivalent) dropwise to the reaction mixture.

-

Rationale: Dropwise addition helps to control any potential exothermicity of the reaction.

-

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with stirring. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-8 hours.

-

Rationale: Heating provides the necessary activation energy for the cyclocondensation reaction to proceed at a reasonable rate. TLC is a crucial technique for monitoring the consumption of starting materials and the formation of the product.

-

-

Work-up: a. Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. To the resulting residue, add water and extract the product with dichloromethane (3 x 50 mL). d. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) followed by brine (1 x 30 mL).

- Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 4-amino-2,6-diethylpyrimidine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Presentation

| Parameter | Value |

| Starting Material | 3,5-Heptanedione |

| Reagent | Guanidine Hydrochloride |

| Base | Sodium Ethoxide |

| Solvent | Absolute Ethanol |

| Reaction Temperature | Reflux (~78 °C) |

| Typical Reaction Time | 4-8 hours |

| Final Product | 4-Amino-2,6-diethylpyrimidine |

| Molecular Formula | C8H13N3 |

| Molecular Weight | 151.21 g/mol |

| Expected Yield | 60-80% |

| Appearance | White to off-white solid |

Troubleshooting and Safety Precautions

-

Low Yield: If the yield is low, ensure that all reagents are dry, particularly the ethanol and the reaction is performed under an inert atmosphere. The purity of the starting materials is also critical.

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or using a stronger base.

-

Safety:

-

Sodium ethoxide is a corrosive and moisture-sensitive solid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All extractions and solvent removal should be performed in a well-ventilated fume hood.

-

Guanidine hydrochloride is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

References

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]

-

Shaveta, S., & Singh, A. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5673-5676. Retrieved from [Link]

-

Zhang, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Frontiers in Chemistry, 9, 730499. Retrieved from [Link]

-

Yao, H., et al. (2025). Synthesis and evaluation of novel amino pyrimidine derivatives containing sulfonamide and their application as EGFR inhibitors. Bioorganic Chemistry, 160, 108467. Retrieved from [Link]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 798. Retrieved from [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

-

Ferrer, M., & Miller, S. L. (1996). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Origins of Life and Evolution of the Biosphere, 26(3-4), 269-281. Retrieved from [Link]

-

Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(3), 273-306. Retrieved from [Link]

-

Taylor & Francis Online. (2019). Synthesis of Novel Substituted Guanidines and Pyrimidines Using Pyridinium and Methanaminium Salts in Water as a Green Solvent. Polycyclic Aromatic Compounds, 41(5), 1086-1096. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]

- Google Patents. (1997). Process for preparing 2-amino-4,6-dichloropyrimidine.

-

ACS Publications. (1966). Pyrimidine Derivatives. V. Synthesis of Substituted Pyrimidines from 4-Amino-6-chloro-2-methylthiopyrimidine. Journal of Medicinal Chemistry, 9(6), 888-892. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(13), 5085. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 14(1), 384-398. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(16), 4983. Retrieved from [Link]

-

ResearchGate. (2018). Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate. Retrieved from [Link]

-

ResearchGate. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 936-951. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). ZnO Catalyzed Efficient Synthesis of Some New 2-Substituted-4,6-diarylpyrimidines. International Journal of Molecular Sciences, 14(12), 23798-23811. Retrieved from [Link]

- Google Patents. (1953). Synthesis of 2-amino-4, 6-dimethyl pyrimidine.

-

ACS Publications. (2014). Anti-parasitic Guanidine and Pyrimidine Alkaloids from the Marine Sponge Monanchora arbuscula. Journal of Natural Products, 77(3), 521-528. Retrieved from [Link]

-

PubMed. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Angewandte Chemie International Edition, 54(48), 14531-14535. Retrieved from [Link]

-

ACS Publications. (1981). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 24(1), 32-37. Retrieved from [Link]

-